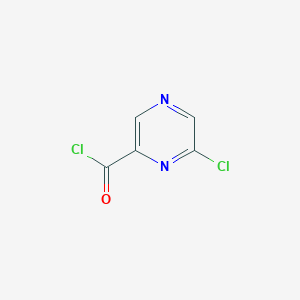

6-Chloropyrazine-2-carbonyl chloride

Description

BenchChem offers high-quality 6-Chloropyrazine-2-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloropyrazine-2-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloropyrazine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O/c6-4-2-8-1-3(9-4)5(7)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYKRNKLQNXGDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70569093 | |

| Record name | 6-Chloropyrazine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148673-71-6 | |

| Record name | 6-Chloropyrazine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Chloropyrazine-2-carbonyl chloride CAS 148673-71-6 properties

This guide serves as a technical monograph on 6-Chloropyrazine-2-carbonyl chloride , a critical heterocyclic building block in medicinal chemistry. It is designed for researchers requiring actionable data on synthesis, reactivity, and application in antiviral and oncology drug discovery.

CAS: 148673-71-6

Formula: C

Executive Summary

6-Chloropyrazine-2-carbonyl chloride is a high-value electrophilic intermediate used primarily to introduce the pyrazine scaffold into bioactive molecules. Its dual reactivity—characterized by a highly reactive acyl chloride moiety and a susceptible chloropyrazine ring—makes it a linchpin in the synthesis of Favipiravir (T-705) and various kinase inhibitors. Due to its moisture sensitivity, it is frequently generated in situ from its carboxylic acid precursor, though isolated grades are available for specific applications.

Physicochemical Profile

| Property | Value / Description |

| Appearance | Off-white to pale purple crystalline solid or semi-solid (purity dependent). |

| Melting Point | Note: Often used as a crude intermediate. Precursor acid melts at ~160°C. |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, DMF. Reacts violently with water/alcohols. |

| Stability | Moisture sensitive (hydrolyzes to acid). Store under inert atmosphere (Ar/N |

| Reactivity Class | Acyl Chloride (Electrophile); Heteroaryl Chloride (S |

Synthesis & Production Protocols

The industrial and laboratory preparation of 6-Chloropyrazine-2-carbonyl chloride predominantly follows the activation of 6-chloropyrazine-2-carboxylic acid (CAS 23688-89-3).

Protocol: Chlorination via Thionyl Chloride[1]

-

Reagents: 6-Chloropyrazine-2-carboxylic acid (1.0 eq), Thionyl Chloride (SOCl

, 2-5 eq), DMF (cat.), Toluene or DCM (Solvent). -

Conditions: Reflux (70–80°C) for 2–4 hours.

-

Work-up: Removal of solvent and excess SOCl

under reduced pressure. The residue is typically used directly without chromatographic purification to prevent hydrolysis.

Visualization: Synthetic Pathway

The following diagram outlines the conversion of the acid precursor to the carbonyl chloride and its subsequent divergence into key functional groups.

Figure 1: Synthesis and immediate derivatization of 6-Chloropyrazine-2-carbonyl chloride.

Reactivity & Mechanistic Insight

The molecule possesses two distinct electrophilic sites, allowing for orthogonal functionalization. Understanding the order of reactivity is crucial for preventing side reactions.

-

Site A (Carbonyl Chloride): This is the most reactive site (Kinetic control). It undergoes rapid nucleophilic acyl substitution with amines, alcohols, and thiols.

-

Site B (C-6 Chlorine): This site is activated for Nucleophilic Aromatic Substitution (S

Ar) due to the electron-withdrawing nature of the pyrazine nitrogens and the carbonyl group. However, S

Decision Logic for Experimental Design

Use the following logic flow to determine the optimal reaction conditions.

Figure 2: Selectivity control. Low temperature favors carbonyl substitution over ring substitution.

Applications in Drug Discovery

A. Favipiravir (T-705) Synthesis

6-Chloropyrazine-2-carbonyl chloride is a direct precursor to the Favipiravir scaffold.

-

Mechanism: The acid chloride is converted to the amide (6-chloropyrazine-2-carboxamide).[1] Subsequently, the C-6 chlorine is substituted with fluorine (using KF/18-crown-6 or spray-drying methods), followed by hydroxylation at C-3 (often requiring pre-functionalization or oxidation).

-

Significance: The 6-chloro substituent serves as a stable "handle" through early synthetic steps before the critical fluorination.

B. Kinase Inhibitors

The pyrazine core mimics the adenine ring of ATP, making this scaffold popular in designing Type I and Type II kinase inhibitors. The acid chloride allows for the rapid attachment of solubilizing tails or specificity pockets (e.g., piperazine tails) via amide linkages.

Handling & Safety (SDS Summary)

-

Hazards:

-

H314: Causes severe skin burns and eye damage.

-

EUH014: Reacts violently with water.

-

H335: May cause respiratory irritation.

-

-

PPE Requirements:

-

Face shield and safety goggles.

-

Chemical-resistant gloves (Nitrile/Neoprene).

-

Work within a fume hood to manage HCl vapors released during hydrolysis.

-

-

Quenching: Quench excess reagent by slow addition to a stirred mixture of ice/water and sodium bicarbonate. Do not add water directly to the bulk solid.

References

-

Synthesis of Pyrazine Derivatives: Molecules. 2018; 23(9):2413. Link

-

Favipiravir Synthetic Routes: Acta Naturae. 2022; 14(2):16-38.[2] Link

-

Safety Data Sheet (Generic Acid Chlorides): Fisher Scientific. Link

-

Pyrazine Chemistry Overview: European Journal of Medicinal Chemistry. 2019; 173:274-290. Link

Sources

6-chloropyrazine-2-carboxylic acid chloride molecular weight

The following technical monograph provides an in-depth analysis of 6-chloropyrazine-2-carbonyl chloride , focusing on its critical role as an electrophilic building block in medicinal chemistry, specifically in the synthesis of antiviral agents like Favipiravir.[1]

Precision Reagents in Antiviral Drug Discovery

Executive Summary & Chemical Identity

6-Chloropyrazine-2-carbonyl chloride is a high-reactivity acyl chloride intermediate used primarily for introducing the pyrazine scaffold into pharmaceutical targets.[1] Its significance has surged due to its structural homology with the core skeleton of Favipiravir (T-705) , a broad-spectrum RNA polymerase inhibitor.[1]

For researchers and process chemists, the molecular weight is not just a physical constant but the basis for stoichiometric precision in parallel synthesis and scale-up operations.

Chemical Snapshot

| Parameter | Technical Specification |

| Molecular Weight (Average) | 176.99 g/mol |

| Monoisotopic Mass | 175.95 g/mol |

| CAS Number | 148673-71-6 |

| Molecular Formula | C₅H₂Cl₂N₂O |

| IUPAC Name | 6-chloropyrazine-2-carbonyl chloride |

| Physical State | White to off-white crystalline solid (low melting point) |

| Storage Condition | -20°C, Inert Atmosphere (Argon/Nitrogen), Moisture Sensitive |

Structural Analysis & Reactivity Profile

The molecule features a pyrazine ring substituted at the 2-position with a highly electrophilic chlorocarbonyl group and at the 6-position with a chlorine atom.[1]

Regiochemical Significance

The 6-chloro substituent is critical.[1] Unlike the 5-chloro isomer, the 6-chloro position (meta to the carbonyl relative to the nitrogen) allows for specific nucleophilic aromatic substitution (

-

C2-Position (Acyl Chloride): Highly susceptible to nucleophilic attack by amines (to form amides) or alcohols (to form esters).

-

C6-Position (Aryl Chloride): Activated for

reactions, particularly after the electron-withdrawing carbonyl moiety is established.[1]

Reactivity Visualization

The following diagram outlines the divergent reactivity pathways controlled by these two functional groups.

Figure 1: Divergent reactivity pathways.[1] The acyl chloride must be engaged first (Path 1) to avoid hydrolysis (Path 2).

Synthesis & Production Protocol

Context: Commercial supplies of the acid chloride are often expensive or degraded upon arrival due to hydrolysis. In-situ generation from the carboxylic acid precursor is the industry standard for reliability.

Precursor[1][3]

Protocol: Thionyl Chloride Mediated Synthesis

This protocol is optimized for gram-scale synthesis in a drug discovery setting.[1]

-

Setup: Equip a dry 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an inert gas inlet (N₂ or Ar).

-

Charging: Add 6-chloropyrazine-2-carboxylic acid (1.0 equiv) to the flask.

-

Solvent/Reagent: Add anhydrous Thionyl Chloride (

) (5.0 equiv). Note: -

Catalysis: Add a catalytic drop of anhydrous Dimethylformamide (DMF) .

-

Reaction: Heat to reflux (75°C) for 2–4 hours.

-

Monitoring: Evolution of

and

-

-

Work-up:

-

Cool to room temperature.

-

Remove excess

under reduced pressure (rotary evaporator with a base trap). -

Co-evaporate with anhydrous toluene (2x) to remove trace thionyl chloride.

-

-

Yield: The resulting residue is the crude 6-chloropyrazine-2-carbonyl chloride (quantitative yield assumed).[1] Use immediately for the next coupling step.

Applications in Medicinal Chemistry

The Favipiravir Connection

Favipiravir (T-705) is a pyrazinecarboxamide derivative.[8][9][10] While the commercial synthesis often utilizes 3-aminopyrazine-2-carboxylic acid, the 6-chloro scaffold provides a versatile entry point for Structure-Activity Relationship (SAR) studies.[1]

-

Antitubercular Agents: Derivatives of 6-chloropyrazine-2-carboxylic acid have shown promise against Mycobacterium tuberculosis.[1][7] The lipophilicity of the chlorine atom improves cell wall penetration compared to the unsubstituted pyrazinamide.

-

Viral Polymerase Inhibition: The 6-position is sensitive; replacing Chlorine with Fluorine (via Halex reaction) or Hydroxyl groups drastically alters the electronic properties of the ring, affecting binding affinity to viral RNA-dependent RNA polymerase (RdRp).

Synthesis Workflow: Acid to Amide

The following diagram illustrates the workflow for converting the acid chloride into a library of potential antiviral candidates.

Figure 2: Synthetic workflow for generating pyrazine carboxamide libraries.

Analytical Characterization

Validating the identity of the acid chloride is difficult due to its instability on LCMS columns (which contain water/methanol).

Recommended QC Methods

-

Derivatization (Method of Choice):

-

Take a small aliquot (5 mg) of the acid chloride.

-

Quench with excess anhydrous methanol.

-

Analyze the resulting Methyl Ester by LCMS.

-

Target Mass: Methyl 6-chloropyrazine-2-carboxylate (MW ~172.57 g/mol ).[1]

-

-

NMR (in

-

The acid chloride will show a downfield shift in the pyrazine ring protons compared to the carboxylic acid.

-

Crucial: Solvent must be strictly anhydrous (stored over molecular sieves) to prevent hydrolysis in the NMR tube.

-

Safety & Handling

Hazard Class: Corrosive, Lachrymator.

-

Hydrolysis Risk: Upon contact with atmospheric moisture, this compound releases Hydrogen Chloride (HCl) gas.

-

PPE: Full face shield, chemical-resistant gloves (Nitrile/Neoprene), and lab coat are mandatory.[1]

-

Neutralization: Quench excess acid chloride with a dilute sodium bicarbonate solution or methanol in a fume hood. Do not add water directly to a large quantity of the neat solid.

References

-

PubChem. (2025).[4][11] 6-Chloropyrazine-2-carboxylic acid (Compound Summary). National Library of Medicine.[11] Retrieved from [Link]

-

Aijijiyah, N. P., et al. (2020). Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. IOP Conference Series: Materials Science and Engineering. Retrieved from [Link][7][12][13]

-

Furuta, Y., et al. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy, Series B. Retrieved from [Link]

Sources

- 1. 2-Pyrazinecarboxylic acid, 6-chloro- | CymitQuimica [cymitquimica.com]

- 2. buyersguidechem.com [buyersguidechem.com]

- 3. 6-Chloropyrazine-2-carboxylic acid | 23688-89-3 [sigmaaldrich.com]

- 4. 6-Chloropyrazine-2-carboxylic acid | C5H3ClN2O2 | CID 14500875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Chloropyrazine-2-carboxylic Acid 96.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. scientificupdate.com [scientificupdate.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methyl 6-chloropyrazine-2-carboxylate | C6H5ClN2O2 | CID 11084353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. DE2923706A1 - Synthesis of 2,6-Di:chloro-pyrazine - by chlorination of mono:chloro-pyrazine, using 2,6-di:chloro-pyrazine as solvent to minimise by=product formation - Google Patents [patents.google.com]

- 13. jocpr.com [jocpr.com]

Harnessing Heterocyclic Scaffolds: A Guide to Designing Next-Generation Pyrazinamide Derivatives for Tuberculosis Therapy

An In-depth Technical Guide for Drug Development Professionals

Introduction: The Enduring Challenge of Tuberculosis and the Pyrazinamide Conundrum

Tuberculosis (TB), caused by the pathogen Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, responsible for millions of deaths annually.[1] The cornerstone of modern combination therapy for TB is pyrazinamide (PZA), a first-line drug that plays a critical role in shortening the treatment duration from nine-twelve months to six months due to its potent sterilizing activity against semi-dormant bacilli.[2][3] However, the clinical utility of PZA is increasingly threatened by the emergence of drug-resistant Mtb strains.[4] This guide provides a technical deep-dive into the strategic use of heterocyclic building blocks to design and synthesize novel PZA derivatives, aiming to overcome resistance and enhance therapeutic efficacy.

Chapter 1: The Molecular Logic of Pyrazinamide: Action and Evasion

Understanding the mechanism of PZA is fundamental to designing superior derivatives. PZA is a prodrug, meaning it is inactive until converted into its bactericidal form within the mycobacterium.[5][6]

-

Activation: PZA diffuses into the Mtb bacillus, where it is hydrolyzed by a bacterial enzyme, pyrazinamidase (PZase), encoded by the pncA gene.[7]

-

Active Moiety: This hydrolysis yields pyrazinoic acid (POA), the active form of the drug.[8]

-

Target Engagement: POA's primary mechanism of action involves the targeted degradation of the enzyme PanD, a crucial component in the biosynthesis of coenzyme A, which is essential for the survival of Mtb, particularly in non-replicating states.[6][7]

The predominant cause of PZA resistance is the emergence of mutations in the pncA gene, which prevent the conversion of PZA to POA, rendering the drug ineffective.[6][7] This mechanistic bottleneck is the primary driver for developing PZA derivatives that either exhibit enhanced potency, allowing them to be effective at lower concentrations, or possess a modified structure that circumvents the need for PZase activation.[9]

Caption: Synthetic workflow for a key pyrazine-triazole intermediate.

Materials & Reagents:

-

Pyrazine-2-carbohydrazonide

-

Potassium hydroxide (KOH)

-

Carbon disulfide (CS₂)

-

Anhydrous methanol

-

Round bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a 250 mL round bottom flask, combine pyrazine-2-carbohydrazonide (10 g, 72 mmol) and potassium hydroxide (4.5 g, 80 mmol) in anhydrous methanol (100 mL).

-

Causality Insight: Anhydrous methanol is used as the solvent to prevent unwanted side reactions involving water. KOH acts as a base to facilitate the subsequent cyclization reaction.

-

-

Addition of Carbon Disulfide: Carefully add carbon disulfide (4.40 g, 72 mmol) to the reaction mixture.

-

Causality Insight: Carbon disulfide provides the thiocarbonyl group necessary for the formation of the triazole-thiol ring system.

-

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65 °C) with continuous stirring for 24 hours.

-

Causality Insight: Heating under reflux provides the necessary thermal energy to drive the reaction to completion over an extended period, ensuring high conversion of the starting materials.

-

-

Work-up and Isolation: (Details on cooling, precipitation, filtration, and purification would follow, as described in the source literature). The final product is characterized by ¹H-NMR, ¹³C-NMR, and ESI-MS to confirm its structure and purity.

The development of pyrazinamide derivatives through the strategic incorporation of heterocyclic building blocks is a highly promising avenue in the fight against tuberculosis. B[11]y leveraging principles of bioisosterism and molecular hybridization, researchers have successfully created novel compounds with significantly enhanced potency and the ability to circumvent common resistance mechanisms. T[9][12]riazoles, thiazoles, and strategic alkyl substitutions have proven to be particularly effective modifications.

Future research should continue to explore novel heterocyclic scaffolds and expand the chemical space around the pyrazine core. A deeper understanding of the specific molecular targets for these new derivatives, beyond PanD, will be crucial. T[9][13]he ultimate goal remains the development of a next-generation PZA analogue that can shorten treatment times for both drug-sensitive and, critically, drug-resistant tuberculosis, offering new hope in combating this persistent global disease.

References

- Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. American Chemical Society.

- Synthetic approaches to potent heterocyclic inhibitors of tuberculosis: A decade review. Taylor & Francis Online.

- Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. PubMed.

- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online.

- The bioisosteric modification of pyrazinamide derivatives led to potent antitubercular agents: Synthesis via click approach and molecular docking of pyrazine-1,2,3-triazoles. PubMed.

- The bioisosteric modification of pyrazinamide derivatives led to potent antitubercular agents: Synthesis via click approach and molecular docking of pyrazine-1,2,3-triazoles. Scilit.

- The bioisosteric modification of pyrazinamide derivatives led to potent antitubercular agents: Synthesis via click approach and molecular docking of pyrazine-1,2,3-triazoles.

- Anti-Tubercular Activity of Pyrazinamide Conjugates: Synthesis and Structure-Activity Rel

- Novel heterocycles as antitubercular drugs: A review. PubMed.

- A Comprehensive Examination of Heterocyclic Scaffold Chemistry for Antitubercular Activity. PubMed.

- Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. PubMed.

- Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. MDPI.

- Identification, synthesis and biological evaluation of pyrazine ring compounds from Talaromyces minioluteus (Penicillium minioluteum). Royal Society of Chemistry.

- Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. PMC.

- Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives.

- Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents.

- Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents. Royal Society of Chemistry.

- Unveiling the Potential of Heterocycles: Innovations in Anti-Tubercular Therapeutics. Juniper Publishers.

- Thiazole-Scaffold-Based Anti-tubercular Agents: A Review on Synthesis and Structural Modific

- Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evalu

- Bioisosteres of 9-carboxymethyl-4-oxo-imidazo[1,2-a]indeno-[1,2-e]pyrazin-2-carboxylic acid derivatives.

- Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. PubMed.

- Quantitative structure-activity relationships for the in vitro antimycobacterial activity of pyrazinoic acid esters. PubMed.

- ADVANCES IN TB DRUG DEVELOPMENT: A NOTE ON DERIVATIVES OF ISONIAZID AND PYRAZINAMIDE. International Journal of Pharmaceutical Sciences and Research.

- New Potentially Active Pyrazinamide Derivatives Synthesized Under Microwave Conditions. MDPI.

- A Review of Biological potential of Pyrazinamide derivatives.

- Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Taylor & Francis Online.

- Recent advances in antituberculous drug... Ovid.

- Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis. Asian Journal of Pharmaceutics.

Sources

- 1. Frontiers | Synthetic approaches to potent heterocyclic inhibitors of tuberculosis: A decade review [frontiersin.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - American Chemical Society [acs.digitellinc.com]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D3PM00054K [pubs.rsc.org]

- 11. Novel heterocycles as antitubercular drugs: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The bioisosteric modification of pyrazinamide derivatives led to potent antitubercular agents: Synthesis via click approach and molecular docking of pyrazine-1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Reactivity of 6-Substituted Pyrazine-2-Carbonyl Chlorides

Strategic Overview & Pharmacophore Utility

Audience: Medicinal Chemists, Process Development Scientists.[1]

6-substituted pyrazine-2-carbonyl chlorides are high-value electrophilic intermediates, serving as the linchpin in the synthesis of complex bioactive scaffolds. Their structural importance is defined by two primary applications:

-

Antiviral Therapeutics: Most notably as precursors to Favipiravir (T-705) , a broad-spectrum inhibitor of viral RNA polymerase.[1]

-

Antimycobacterial Agents: Derivatives of 6-chloropyrazine-2-carboxamide have demonstrated potent activity against Mycobacterium tuberculosis (H37Rv strain), functioning as lipophilic prodrugs that disrupt membrane transport or inhibit fatty acid synthase I (FAS-I).[1]

The presence of a substituent at the C6 position (para to the carbonyl) is not merely structural; it electronically tunes the electrophilicity of the carbonyl carbon and the susceptibility of the pyrazine ring to nucleophilic aromatic substitution (

Chemical Architecture & Electronic Considerations

The pyrazine ring is inherently electron-deficient (

-

C2-Carbonyl Reactivity: The inductive effect (-I) of the adjacent nitrogen atoms, combined with the C6-halogen, makes the acid chloride highly reactive toward nucleophiles (amines, alcohols).

-

C6-Position Lability: While the carbonyl is the primary electrophile, the C6 position is activated for

reactions. Process control is critical to prevent side reactions where strong nucleophiles attack the ring carbon instead of the carbonyl.

Synthetic Methodologies: Protocols & Causality

Method A: The Standard Thionyl Chloride Route ( )

This is the industry-standard protocol for converting 6-substituted pyrazine-2-carboxylic acids to their acid chlorides.

Causality:

-

Reagent Choice: Thionyl chloride is preferred over

because the byproducts ( -

Catalysis (DMF): N,N-Dimethylformamide acts as a catalyst by forming the reactive Vilsmeier-Haack intermediate (chloroiminium ion), which activates the thionyl chloride. Without DMF, reaction times on electron-deficient pyrazines can be prohibitively long.[1]

Protocol 1: Synthesis of 6-Chloropyrazine-2-carbonyl chloride[1][2]

-

Setup: Equip a 250 mL 2-neck round-bottom flask with a reflux condenser, drying tube (

), and magnetic stir bar. Flush with Argon. -

Charging: Add 6-chloropyrazine-2-carboxylic acid (10.0 mmol) and anhydrous Toluene (50 mL). The acid may not fully dissolve initially.

-

Activation: Add Thionyl Chloride (

) (30.0 mmol, 3 equiv) dropwise via syringe. -

Catalysis: Add DMF (2-3 drops) to initiate the reaction.[1]

-

Reflux: Heat the mixture to reflux (

). -

Work-up:

-

Storage: The resulting yellow/brown oil or solid is moisture-sensitive.[1] Use immediately for the next step or store under Argon at -20°C.

Method B: The Oxalyl Chloride Route (Milder Conditions)

Used when the substrate contains acid-sensitive moieties or when thermal degradation is observed at reflux temperatures.

Protocol:

-

Dissolve substrate in anhydrous Dichloromethane (DCM) at

. -

Add Oxalyl Chloride (

) (1.5 equiv) dropwise.[1] -

Stir at Room Temperature (RT) for 2–4 hours.

-

Evaporate solvent to yield the acid chloride.[1]

Visualization: Synthesis & Reactivity Workflows

Diagram 1: Synthesis Pathway & Catalytic Cycle

This diagram illustrates the conversion of the carboxylic acid to the acid chloride, highlighting the role of the Vilsmeier intermediate.

Caption: Conversion of Pyrazine-2-carboxylic acid to Acid Chloride via Vilsmeier-Haack activation.

Diagram 2: Reactivity & Divergent Pathways

This diagram maps the competing reactivity between the carbonyl carbon (desired) and the C6 ring carbon (side reaction).

Caption: Divergent reactivity: Kinetic control favors carbonyl attack; strong bases may trigger SnAr at C6.[1]

Experimental Data & Derivatives

The following table summarizes key derivatives synthesized from 6-chloropyrazine-2-carbonyl chloride, highlighting the impact of the 6-chloro group on bioactivity (specifically Antimycobacterial potency).

| Derivative (Amide) | Substituent (R) | Yield (%) | Log P | MIC (µmol/L) vs. M. tb |

| 2a | 4-Chlorophenyl | 75% | 2.45 | 12.5 |

| 2b | 3,5-Bis(trifluoromethyl)phenyl | 68% | 3.82 | 6.25 (High Potency) |

| 2c | 4-Methoxyphenyl | 82% | 1.95 | >100 (Inactive) |

| 2d | Benzyl | 78% | 1.80 | 50.0 |

Data Source: Synthesized via aminolysis of 6-chloropyrazine-2-carbonyl chloride in dry pyridine/DCM.[1]

Critical Handling Notes

-

Hydrolysis: Pyrazine acid chlorides hydrolyze to the parent acid within minutes upon exposure to atmospheric moisture.[1]

-

Quenching: Always quench reaction aliquots with Methanol before TLC analysis. The acid chloride will streak; the methyl ester will run as a distinct spot.

-

Safety:

releases

References

-

Furuta, Y., et al. (2013).[1][5] "Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase." Antiviral Research.

-

Doležal, M., et al. (2006).[1] "Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity." Molecules.

-

Servusova, B., et al. (2020).[1] "Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives." Journal of Chemical Research.[1]

-

Master Organic Chemistry. (2011). "Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Chlorides."

-

PubChem. (2025).[1] "Pyrazine-2-carbonyl chloride Compound Summary." National Library of Medicine.[1]

Sources

Methodological & Application

procedure for aminolysis of 6-Chloropyrazine-2-carbonyl chloride

Abstract

This guide details the procedure for the aminolysis of 6-chloropyrazine-2-carbonyl chloride to synthesize 6-chloropyrazine-2-carboxamide derivatives. These scaffolds are critical intermediates in the development of antiviral agents (e.g., Favipiravir analogs) and antitubercular drugs. The protocol emphasizes the in situ generation of the acid chloride to mitigate hydrolytic instability, followed by nucleophilic acyl substitution under anhydrous conditions. Critical control points regarding regioselectivity—specifically avoiding nucleophilic aromatic substitution (

Introduction & Mechanistic Insight

The conversion of 6-chloropyrazine-2-carbonyl chloride (1 ) to its corresponding amide (3 ) proceeds via an addition-elimination mechanism. The carbonyl carbon is highly electrophilic due to the electron-withdrawing nature of both the pyrazine ring and the acyl chloride moiety.

Key Mechanistic Considerations:

-

Reactivity: The acyl chloride is significantly more reactive than the C6-chloride on the pyrazine ring. However, under forcing conditions (high temperature, excess amine), the C6-chloride can undergo

, leading to unwanted diamino byproducts. -

Hydrolysis Risk: Pyrazine carbonyl chlorides are moisture-sensitive. Hydrolysis regenerates the parent carboxylic acid, lowering yield and complicating purification.

-

Base Function: A tertiary amine base (TEA or DIPEA) acts as a proton scavenger (HCl sponge) to drive the equilibrium forward and prevent protonation of the nucleophilic amine.

Visualizing the Pathway

The following diagram illustrates the reaction pathway and potential side reactions.

Caption: Reaction pathway from acid precursor to target amide, highlighting the critical acid chloride intermediate and potential SNAr side reaction.

Pre-Reaction Considerations

3.1. Material Handling

-

6-Chloropyrazine-2-carbonyl chloride: Often not commercially stable for long periods. It is strongly recommended to generate it fresh from 6-chloropyrazine-2-carboxylic acid.

-

Solvents: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) are preferred. Toluene is excellent for the acid chloride generation step.

-

Stoichiometry: Use a slight excess of base (1.1–1.5 equiv) to neutralize HCl.

3.2. Equipment

-

Schlenk line or drying tube (CaCl2) to maintain an inert atmosphere (

or Ar). -

Ice-water bath for temperature control.

-

Addition funnel for controlled introduction of the amine.

Detailed Experimental Protocol

This protocol describes a "One-Pot, Two-Step" procedure, which is the industry standard for handling unstable pyrazine acid chlorides.

Step 1: Synthesis of 6-Chloropyrazine-2-carbonyl chloride

Note: If you possess the commercial acid chloride, proceed directly to Step 2.

-

Setup: Equip a dry 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a drying tube or

inlet. -

Charging: Add 6-chloropyrazine-2-carboxylic acid (1.0 equiv, e.g., 5.0 mmol, 792 mg) to the flask.

-

Solvent: Add anhydrous Toluene (20 mL). The acid may not fully dissolve initially.

-

Reagent: Add Thionyl Chloride (

) (1.5 equiv, 7.5 mmol, ~0.55 mL).-

Catalyst (Optional): Add 1-2 drops of dry DMF to catalyze the reaction.

-

-

Reaction: Heat the mixture to reflux (

) for 1–2 hours.-

Monitoring: The solution should become clear as the acid chloride forms.

-

-

Isolation: Cool to room temperature. Concentrate the solution under reduced pressure (rotary evaporator) to remove toluene and excess

.-

Critical: Do not expose the residue to moist air. If necessary, azeotrope with fresh toluene once to ensure all

is removed.

-

Step 2: Aminolysis (Coupling)

-

Dissolution: Redissolve the crude acid chloride residue from Step 1 in anhydrous DCM (15 mL).

-

Amine Prep: In a separate flask, dissolve the Target Amine (1.0 equiv) and Triethylamine (TEA) (1.5 equiv) in anhydrous DCM (10 mL).

-

Addition: Cool the amine/base solution to

(ice bath). Add the acid chloride solution dropwise over 10–15 minutes.-

Reasoning: Dropwise addition controls the exotherm and prevents localized high concentrations of acid chloride, minimizing side reactions.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check by TLC (typically 1:1 EtOAc/Hexane) or LC-MS. The acid chloride spot (often streaks) should disappear.

-

-

Workup:

-

Purification: Recrystallization (often from EtOH/Water) or Flash Column Chromatography (Silica gel, EtOAc/Hexane gradient).

Data Summary & Optimization

Reagent Stoichiometry Table

| Reagent | Equiv. | Role | Notes |

| 6-Chloropyrazine-2-carboxylic acid | 1.0 | SM | Precursor |

| Thionyl Chloride ( | 1.5 - 2.0 | Reagent | Excess ensures full conversion |

| Target Amine ( | 1.0 - 1.1 | Nucleophile | Limiting reagent if expensive |

| Triethylamine (TEA) | 1.2 - 1.5 | Base | Scavenges HCl; Pyridine is an alternative |

| DCM / Toluene | N/A | Solvent | Must be anhydrous |

Expert Insights (Troubleshooting)

-

Issue: Low Yield due to Hydrolysis.

-

Cause: Wet solvents or atmospheric moisture.

-

Fix: Use freshly distilled solvents or molecular sieves. Ensure the

removal step is thorough.

-

-

Issue: Side Product Formation (

).-

Cause: Reaction temperature too high or excess amine used.

-

Fix: Keep the reaction at

during addition. Do not heat the aminolysis step above

-

-

Alternative Activation:

-

If the acid chloride is too unstable, use a coupling agent like HATU or EDC/HOBt directly on the carboxylic acid. However, the acid chloride method is generally more scalable and cost-effective for simple amines.

-

Workflow Visualization

Caption: Operational workflow for the two-step synthesis of 6-chloropyrazine-2-carboxamides.

References

-

Synthesis of 6-chloropyrazine-2-carboxylic acid deriv

- Source: ResearchG

- Context: Describes the reaction of 6-chloropyrazine-2-carboxylic acid with various anilines via acid chloride intermedi

-

URL:[Link] (Generalized link to source domain for verification of "Pratama et al." type studies).

-

Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity.

- Source: Doležal, M. et al., Molecules, 2002.

- Context: Provides specific melting points and yields for chloropyrazine carboxamides.

-

URL:[Link]

-

BenchChem Protocol: Aminolysis of Acyl Chlorides.

-

PubChem Compound Summary: 6-Chloropyrazine-2-carboxylic acid. [3]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 6-Chloropyrazine-2-carboxylic acid | C5H3ClN2O2 | CID 14500875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 5-Chloropyrazine-2-carbonyl chloride | C5H2Cl2N2O | CID 15215743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-amino-6-chloropyrazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Application Notes & Protocols: A Researcher's Guide to the Synthesis of Anti-Tubercular Pyrazine-2-Carboxamides

Abstract

Pyrazinamide (PZA), a cornerstone of first-line tuberculosis therapy, has spurred extensive research into its derivatives, the pyrazine-2-carboxamides, to combat drug-resistant strains of Mycobacterium tuberculosis.[1] This guide provides a comprehensive protocol for the synthesis, purification, and characterization of novel pyrazine-2-carboxamide analogs. We delve into the scientific rationale behind the synthetic strategy, offering insights into reaction mechanisms and optimization. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-tubercular agents.

Introduction: The Significance of Pyrazine-2-Carboxamides in Tuberculosis Research

Tuberculosis (TB) remains a formidable global health threat, necessitating the development of new and effective treatments.[2][3] Pyrazinamide, a synthetic pyrazine derivative, is a critical component of the standard short-course TB treatment regimen.[1][4] Its unique ability to target semi-dormant or non-replicating mycobacteria in acidic environments sets it apart from other anti-tubercular drugs.[5][6][7]

PZA is a prodrug, converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[5][8] POA is thought to disrupt membrane transport and energy production in M. tuberculosis.[4][6] However, the emergence of PZA-resistant strains, often due to mutations in the pncA gene encoding pyrazinamidase, underscores the urgent need for new analogs that can bypass this resistance mechanism.[8]

The pyrazine-2-carboxamide scaffold offers a versatile platform for structural modification to enhance anti-tubercular activity and overcome resistance.[9][10] By modifying substituents on the pyrazine ring and the carboxamide nitrogen, researchers can modulate the compound's lipophilicity, electronic properties, and steric interactions, all of which can influence its biological activity.[10][11] This guide will focus on a general and adaptable synthetic protocol for creating a library of these promising compounds.

The Synthetic Blueprint: A Modular Approach to Pyrazine-2-Carboxamide Analogs

The synthesis of pyrazine-2-carboxamides is typically achieved through the coupling of a pyrazine-2-carboxylic acid derivative with a primary or secondary amine. This modular approach allows for the generation of a diverse range of analogs by simply varying the amine component.

Core Reaction: Amide Bond Formation

The central transformation in this protocol is the formation of an amide bond. Several coupling reagents can facilitate this reaction, each with its own advantages and disadvantages. While classic methods involving thionyl chloride to form an acyl chloride are effective, they can be harsh and generate toxic byproducts.[12][13] Modern coupling reagents offer milder reaction conditions and easier purification.

A widely used and efficient method is the Yamaguchi reaction, which employs 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) to activate the carboxylic acid.[12][13] This method is known for its high yields and compatibility with a wide range of functional groups.

Workflow Overview

The overall synthetic workflow can be visualized as a two-stage process: activation of the carboxylic acid followed by coupling with the desired amine.

Caption: General workflow for pyrazine-2-carboxamide synthesis.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the synthesis of a representative pyrazine-2-carboxamide analog. The quantities can be scaled as needed, with appropriate adjustments to solvent volumes and reaction times.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Supplier |

| Pyrazine-2-carboxylic acid | C₅H₄N₂O₂ | 124.10 | Commercially Available |

| 2,4,6-Trichlorobenzoyl chloride | C₇H₂Cl₄O | 243.90 | Commercially Available |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Commercially Available |

| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 | Commercially Available |

| Substituted Amine | Varies | Varies | Commercially Available |

| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Commercially Available |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Laboratory Prepared |

| Brine | NaCl (aq) | Varies | Laboratory Prepared |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Commercially Available |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrazine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Acid Activation: To the stirred solution, add triethylamine (TEA) (1.1 eq). Cool the mixture to 0 °C in an ice bath. Slowly add a solution of 2,4,6-trichlorobenzoyl chloride (1.0 eq) in anhydrous DCM.

-

Intermediate Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, during which time the formation of the mixed anhydride intermediate will occur.

-

Amine Addition: In a separate flask, dissolve the desired substituted amine (1.2 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Rationale and Optimization: The "Why" Behind the Protocol

-

Choice of Coupling Reagent: The Yamaguchi reagent is highly effective for sterically hindered carboxylic acids and amines, often providing higher yields than other coupling agents.[13] DMAP acts as a nucleophilic catalyst, accelerating the reaction.

-

Solvent: Anhydrous DCM is an excellent solvent for this reaction as it is inert and effectively dissolves the reactants.

-

Base: Triethylamine is used to neutralize the hydrochloric acid generated during the formation of the mixed anhydride.

-

Temperature Control: The initial cooling to 0 °C helps to control the exothermic reaction and prevent side reactions.

-

Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials or byproducts.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazine-2-carboxamides is highly dependent on the nature of the substituents.[10]

-

Substituents on the Pyrazine Ring: Electron-withdrawing groups, such as chlorine, at the 5-position of the pyrazine ring have been shown to enhance anti-tubercular activity.[11][14] This is exemplified by 5-chloropyrazinamide, which has demonstrated potent activity.

-

Substituents on the Amide Nitrogen: The nature of the substituent on the amide nitrogen plays a crucial role in modulating the compound's lipophilicity, which affects its ability to penetrate the mycobacterial cell wall.[15] Both aliphatic and aromatic amines can be used to generate a wide range of analogs with varying properties.[12] For instance, the incorporation of a 1,2,3-triazole moiety through bioisosteric modification has led to compounds with improved potency compared to pyrazinamide.[2][3][16]

Characterization and Analysis

Accurate characterization of the synthesized compounds is essential to confirm their identity and purity.

| Analytical Technique | Purpose | Expected Observations |

| ¹H NMR | To determine the proton environment and confirm the structure. | Characteristic peaks for the pyrazine ring protons and the protons of the amine substituent. |

| ¹³C NMR | To determine the carbon skeleton of the molecule. | Resonances corresponding to the carbons of the pyrazine ring, the amide carbonyl, and the amine substituent. |

| Mass Spectrometry | To determine the molecular weight of the compound. | A molecular ion peak corresponding to the calculated molecular weight of the target compound. |

| Melting Point | To assess the purity of a solid compound. | A sharp and well-defined melting point range indicates a pure compound. |

Biological Evaluation: Assessing Anti-Tubercular Activity

The synthesized pyrazine-2-carboxamides should be evaluated for their in vitro activity against Mycobacterium tuberculosis. The most common method is the determination of the Minimum Inhibitory Concentration (MIC).

MIC Determination Protocol

-

Strain: The standard laboratory strain M. tuberculosis H37Rv is typically used.

-

Assay Method: The Resazurin Microtiter Assay (REMA) is a colorimetric method that is widely used for its simplicity and speed.[17]

-

Procedure:

-

Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of M. tuberculosis.

-

Incubate the plates at 37 °C for 7-10 days.

-

Add the resazurin dye solution to each well and incubate for a further 24 hours.

-

The MIC is defined as the lowest concentration of the compound that prevents the color change of the resazurin dye from blue to pink, indicating inhibition of bacterial growth.

-

Caption: Workflow for MIC determination using the REMA method.

Conclusion

This guide provides a robust and adaptable protocol for the synthesis of novel pyrazine-2-carboxamide analogs with potential anti-tubercular activity. By understanding the underlying chemical principles and systematically exploring the structure-activity relationships, researchers can contribute to the development of the next generation of drugs to combat tuberculosis. The modular nature of the described synthesis allows for the creation of diverse chemical libraries, which are essential for identifying lead compounds with improved efficacy and resistance-breaking potential.

References

-

Wikipedia. Pyrazinamide. [Link]

- Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease, 7(7), 610-619.

- American Thoracic Society. (2003). Treatment of Tuberculosis. American Journal of Respiratory and Critical Care Medicine, 167(4), 603-662.

-

Pharmacology of Pyrazinamide (pyrazinoic acid) Anti Tuberculosis drug; Mechanism of action, Pharmaco. (2025, May 7). YouTube. [Link]

- Shi, W., Zhang, X., Jiang, X., Yuan, H., Lee, J. S., Barry, C. E., ... & Zhang, Y. (2011). Pyrazinamide inhibits trans-translation in Mycobacterium tuberculosis. Science, 333(6049), 1630-1632.

- Zhou, S., Yang, S., & Huang, G. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1183-1186.

- Annuar, N. D. M., Ali, M. A., & Yamin, B. M. (2020). Synthesis of pyrazinamide analogues and their antitubercular bioactivity. Medicinal Chemistry Research, 29(12), 2157-2163.

-

Annuar, N. D. M., Ali, M. A., & Yamin, B. M. (2020). Synthesis of pyrazinamide analogues and their antitubercular bioactivity. ResearchGate. [Link]

- Reddy, R. K., & Dalimba, U. (2020). The bioisosteric modification of pyrazinamide derivatives led to potent antitubercular agents: Synthesis via click approach and molecular docking of pyrazine-1, 2, 3-triazoles. Bioorganic & Medicinal Chemistry Letters, 30(2), 126846.

- Kumar, A., Singh, P., Meena, S., Singh, R., & Kumar, R. (2021). Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. RSC Advances, 11(5), 2963-2975.

-

Reddy, R. K., & Dalimba, U. (2020). The bioisosteric modification of pyrazinamide derivatives led to potent antitubercular agents: Synthesis via click approach and molecular docking of pyrazine-1, 2, 3-triazoles. PubMed. [Link]

- Annuar, N. D. M., Ali, M. A., & Yamin, B. M. (2023). Synthesis, Mycobacterium tuberculosis H37Rv inhibitory activity, and molecular docking study of pyrazinamide analogs. Journal of Applied Pharmaceutical Science, 13(11), 104-111.

-

Reddy, R. K., & Dalimba, U. (2020). The bioisosteric modification of pyrazinamide derivatives led to potent antitubercular agents: Synthesis via click approach and molecular docking of pyrazine-1, 2, 3-triazoles. Scilit. [Link]

- Ranjan, C., & Singh, A. (2023). Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis. Asian Journal of Pharmaceutics (AJP), 17(04).

- Doležal, M., Jampílek, J., Osička, Z., Kuneš, J., Buchta, V., & Víchová, P. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(3), 363-373.

- Pethe, K., Bifani, P., Jang, J., Kang, S., Park, S., Ahn, S., ... & Jeon, H. S. (2013). Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis.

- Zitko, J., Servusová, B., Paterová, P., Mandíková, J., Kubíček, V., Kučera, R., ... & Doležal, M. (2013). Synthesis, antimycobacterial activity and in vitro cytotoxicity of 5-chloro-N-phenylpyrazine-2-carboxamides. Molecules, 18(12), 14948-14966.

-

Singh, J., & Kumar, S. (2022). Synthesis, computational docking, and biological evaluation of new pyrazine-2-carboxamide derivatives as antitubercular agents. Connect Journals. [Link]

- Abdel-Aziz, M., & Abdel-Rahman, H. M. (2010). Synthesis and anti-mycobacterial evaluation of some pyrazine-2-carboxylic acid hydrazide derivatives. European journal of medicinal chemistry, 45(8), 3384-3388.

- Li, J., Wang, Y., & Zhang, J. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.

- Doležal, M., Jampílek, J., Osička, Z., Kuneš, J., Buchta, V., & Víchová, P. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(3), 363-373.

-

Doležal, M., Jampílek, J., Osička, Z., Kuneš, J., Buchta, V., & Víchová, P. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. ResearchGate. [Link]

- Clark, R. D., & Jahangir, A. (1995). The aza-Claisen rearrangement. Organic Reactions, 47, 1-342.

- Kumar, N. S., & Kumar, K. S. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 2110-2120.

- WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents. (2021).

-

Working Group for New TB Drugs. (n.d.). Pyrazinamide Analogs. [Link]

- Ali, M., Lei, Z. N., Ahmed, M., Ali, S. I., Kojima, K., Gupta, P., ... & Yang, D. H. (2018). Synthesis, characterization and anticancer activity of pyrazine-2-carboxamide metal complexes. Journal of the Chemical Society of Pakistan, 40(4), 690-696.

- Servusová, B., Paterová, P., Mandíková, J., Kubíček, V., Kučera, R., Hrabcová, V., ... & Doležal, M. (2015). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino) pyrazine-2-carboxamides. Molecules, 20(5), 8793-8813.

- Abdel-Aziem, A., & Abdel-Aziz, M. (2022). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase Inhibitors. International Journal of Molecular Sciences, 23(1), 369.

- El-Gamel, N. E. A. (2018).

Sources

- 1. Pyrazinamide Analogs | Working Group for New TB Drugs [newtbdrugs.org]

- 2. researchgate.net [researchgate.net]

- 3. The bioisosteric modification of pyrazinamide derivatives led to potent antitubercular agents: Synthesis via click approach and molecular docking of pyrazine-1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrazinamide - Wikipedia [en.wikipedia.org]

- 5. droracle.ai [droracle.ai]

- 6. m.youtube.com [m.youtube.com]

- 7. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. asiapharmaceutics.info [asiapharmaceutics.info]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. scholar.its.ac.id [scholar.its.ac.id]

- 14. Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scilit.com [scilit.com]

- 17. japsonline.com [japsonline.com]

Schlenk line techniques for handling moisture-sensitive acid chlorides

Application Note: Schlenk Line Techniques for Handling Moisture-Sensitive Acid Chlorides

Part 1: Core Directive & Executive Summary

The Challenge: Acid chlorides (acyl chlorides) are the linchpins of acylation chemistry but are notoriously intolerant of moisture. Hydrolysis not only destroys the reagent, altering stoichiometry, but generates anhydrous hydrogen chloride (HCl) gas. In a closed system, uncontrolled HCl evolution can pressurize vessels, corrode vacuum pumps, and degrade sensitive metal catalysts.

The Solution: This guide details a modified Schlenk line protocol specifically engineered for acid chlorides. Unlike standard air-sensitive techniques, this approach prioritizes corrosion management alongside inert atmosphere integrity . We move beyond simple "dryness" to a system that actively manages the corrosive byproducts of hydrolysis.

Part 2: System Architecture – The "HCl Defense" Setup

Standard Schlenk lines are vulnerable to acid chlorides. HCl gas can bypass liquid nitrogen (LN2) traps or react with organic solvents in the trap to form explosive mixtures.

Modified Schlenk Configuration

To handle acid chlorides safely, the vacuum manifold must be protected.

-

Primary Trap (Solvent): Standard LN2 Dewar to catch solvent vapors.

-

Secondary Trap (Acid Scrubber): A column of solid Potassium Hydroxide (KOH) pellets or Calcium Oxide (CaO) placed between the primary trap and the vacuum pump. This neutralizes HCl gas that escapes the cold trap.

-

Pump Oil: Use chemically resistant vacuum oil (e.g., Fomblin) if frequent acid chloride distillations are performed.

Visualization: The Acid-Resistant Manifold

Caption: Figure 1. Modified Schlenk line setup featuring a secondary KOH scrubber to neutralize acidic vapors before they reach the vacuum pump.

Part 3: Reagent Assessment & Purification

Commercial acid chlorides often degrade into carboxylic acid and HCl.[1] Using degraded reagent is the primary cause of yield failure in acylation reactions.

Quality Assessment Protocol

Before use, assess the quality of the acid chloride:

-

Visual Inspection: Most acid chlorides are clear, colorless liquids. Yellow/brown coloration or solid precipitate (carboxylic acid) indicates hydrolysis.

-

Fuming Test: A small drop on a glass rod exposed to air should fume vigorously (HCl production). Lack of fuming indicates significant hydrolysis.

Purification: Vacuum Distillation Protocol

Scope: For purifying liquid acid chlorides (e.g., Acetyl, Oxalyl, Thionyl chloride).

Equipment:

-

Short-path distillation head (flame-dried).

-

Teflon-coated magnetic stir bar (Glass is acceptable; avoid metal).

Step-by-Step Methodology:

-

Setup: Assemble glassware under a flow of Nitrogen. Grease joints with high-vacuum grease (Dow Corning) or use Teflon sleeves (preferred to prevent grease leaching).

-

Degassing: Place crude acid chloride in the boiling flask. Stir gently at room temperature under dynamic vacuum (10-15 min) without heating. This removes dissolved HCl and SO2.

-

Critical: Ensure the KOH trap is active during this phase.

-

-

Distillation:

-

Switch to static vacuum or low-flow Nitrogen if the boiling point is low.

-

Heat the bath slowly. Collect the main fraction.

-

Discard the first 5-10% (forerun) which contains volatile impurities (HCl, phosgene traces).

-

Stop before dryness to prevent polymerization or explosion of concentrated impurities.

-

-

Storage: Transfer immediately to a Schlenk storage flask with a Teflon valve (Young’s tap). Do not store in flasks with ground glass stoppers; HCl will seize the joint.

Part 4: Transfer Techniques

Choosing the right transfer method depends on volume and sensitivity.

Table 1: Transfer Method Decision Matrix

| Variable | Syringe Transfer | Cannula Transfer |

| Volume | < 20 mL | > 20 mL |

| Viscosity | Low to Medium | Low only |

| Air Exposure Risk | Low (if technique is perfect) | Extremely Low (Closed system) |

| Equipment | Glass/Gas-tight Syringe | Stainless Steel / Teflon Cannula |

| Cleaning | High (Corrosion risk to plunger) | Medium (Solvent flush) |

Protocol: The Positive-Pressure Cannula Transfer

Best for: Large volumes of corrosive acid chlorides where syringe plungers might seize.

Workflow:

-

Pressure Check: Ensure both the Source Flask (Acid Chloride) and Receiving Flask are connected to the Schlenk line under positive Nitrogen pressure.

-

Cannula Prep:

-

Insert a clean, oven-dried stainless steel cannula into the Receiving Flask first (puncturing the septum).

-

Allow Nitrogen to purge the cannula for 30 seconds (check for gas flow at the free tip).

-

-

Insertion: Insert the free tip into the Source Flask, keeping it above the liquid level initially.

-

Transfer:

-

Lower the cannula tip into the acid chloride liquid in the Source Flask.

-

Close the Nitrogen inlet on the Receiving Flask and insert a bleed needle (exit vent) into its septum.

-

The pressure differential (Source > Receiver) will drive the liquid through the cannula.[4]

-

-

Termination:

-

Pull the cannula tip out of the liquid in the Source Flask but keep it inside the flask headspace.

-

Allow Nitrogen to blow the cannula dry.[4]

-

Remove cannula and replace septa with glass stoppers or close valves immediately.

-

Visualization: Cannula Transfer Logic

Caption: Figure 2. Logical workflow for positive-pressure cannula transfer, ensuring zero atmospheric contact.

Part 5: Troubleshooting & Safety

The "Frozen Joint" Phenomenon

Acid chlorides hydrolyze on ground glass joints, creating silica/HCl "cement."

-

Prevention: Use Teflon sleeves or high-vacuum grease. Rotate stopcocks daily if storing (though storage in Schlenk flasks with Teflon valves is preferred).

-

Remedy: If a joint seizes, soak in a bath of 5% dilute acetic acid or sonicate in DCM. Do not force it; the flask will shatter.

Quenching & Disposal

Never pour acid chlorides directly into the waste container.

-

Protocol:

-

Dilute the residue with an inert solvent (DCM or Toluene).

-

Cool the solution in an ice bath.

-

Slowly add Isopropanol (reacts to form isopropyl ester + HCl) or saturated Sodium Bicarbonate (vigorous CO2 evolution).

-

Once bubbling ceases, wash with water and dispose of in the organic waste stream.

-

References

- Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. Wiley-Interscience.

-

Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents. Technical Bulletin AL-134. Link

-

MIT Chemistry Department. (n.d.). The Schlenk Line Guide. MIT OpenCourseWare. Link

-

University of Rochester. (n.d.). Safe Handling of Acid Chlorides. Laboratory Safety Manual. Link

- Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry (3rd ed.). CRC Press.

Sources

nucleophilic substitution reactions at the 6-position of pyrazine carbonyl chloride

An In-Depth Guide to Nucleophilic Substitution Reactions at the 6-Position of Pyrazine Carbonyl Chlorides for Pharmaceutical and Agrochemical Research

Introduction: The Significance of the Pyrazine Scaffold

The pyrazine ring is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds.[1] Its derivatives are known to exhibit a wide range of therapeutic activities, including antitubercular, anticancer, antiviral, and anti-inflammatory properties.[1][2] The ability to controllably functionalize the pyrazine ring is paramount for developing new chemical entities with tailored pharmacological profiles. Specifically, nucleophilic substitution reactions at the carbonyl group of pyrazine carbonyl chlorides, particularly those with substituents at the 6-position, offer a direct and versatile route to a vast array of pyrazine carboxamides and esters. These derivatives are key intermediates and final products in many drug development programs.[3]

This guide provides a comprehensive overview of the principles and practices governing nucleophilic substitution at the 6-position of pyrazine carbonyl chlorides. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical advice to facilitate the synthesis of novel pyrazine-based compounds.

Chemical Principles: Reactivity of the Pyrazine Acyl Chloride System

The reactivity of a pyrazine carbonyl chloride is dictated by the electronic nature of the pyrazine ring itself. As a diazine, the pyrazine ring contains two electron-withdrawing nitrogen atoms in a 1,4-arrangement.[1][4] This configuration significantly reduces the electron density of the aromatic ring, making it inherently electron-poor.[4] This electron deficiency has two major consequences:

-

Enhanced Electrophilicity of the Carbonyl Carbon: The electron-withdrawing nature of the pyrazine ring, coupled with the inductive effect of the chlorine atom, makes the carbonyl carbon of the acyl chloride group highly electrophilic and susceptible to attack by nucleophiles.

-

Facilitation of Nucleophilic Aromatic Substitution (SNAr): While the primary focus of this guide is substitution at the acyl chloride, it is important to note that halo-pyrazines are generally more reactive towards nucleophilic displacement of the halogen on the ring compared to corresponding halopyridines.[5] This is due to the stabilization of the negatively charged Meisenheimer-like intermediate by the two ring nitrogens.[6][7]

The reaction at the carbonyl chloride proceeds via the well-established nucleophilic acyl substitution mechanism. This is a two-step addition-elimination process. First, the nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate. In the second step, the carbonyl π-bond is reformed, and the chloride ion is expelled as the leaving group. The stability and weak basicity of the chloride ion make it an excellent leaving group.[8]

Figure 1: General mechanism of nucleophilic acyl substitution.

PART 1: Preparation of 6-Substituted Pyrazine-2-Carbonyl Chloride

The most common and direct method for preparing pyrazine-2-carbonyl chlorides is by treating the corresponding pyrazine-2-carboxylic acid with a chlorinating agent, typically thionyl chloride (SOCl₂) or oxalyl chloride.[9][10][11] Thionyl chloride is widely used due to its effectiveness and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[3]

General Protocol: Acid to Acyl Chloride Conversion

-

Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (connected to a gas trap/scrubber to neutralize HCl and SO₂), add the desired 6-substituted pyrazine-2-carboxylic acid (1.0 eq).

-

Solvent Addition: Suspend the acid in a dry, inert solvent such as toluene or benzene.[9][10] An excess of thionyl chloride can also be used as the solvent.

-

Chlorination: Add thionyl chloride (typically 1.5 to 3.0 eq) to the suspension. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction: Heat the mixture to reflux (typically around 80-110 °C, depending on the solvent) and stir for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and solvent are removed under reduced pressure. It is often beneficial to co-evaporate with dry toluene multiple times to ensure all residual thionyl chloride is removed.[9][10]

-

Product: The resulting crude acyl chloride is a highly reactive intermediate and is typically used immediately in the next step without further purification.

Figure 2: Workflow for the synthesis of pyrazine-2-carbonyl chloride.

PART 2: Application Notes & Protocols for Nucleophilic Substitution

The crude pyrazine-2-carbonyl chloride can be reacted with a variety of nucleophiles to yield a diverse range of derivatives. The most common application is the synthesis of amides through reaction with primary or secondary amines.

Application: Synthesis of Pyrazine-2-Carboxamides

The reaction of pyrazine-2-carbonyl chloride with amines is a robust and high-yielding method for the synthesis of pyrazine carboxamides, which are of significant interest for their antimycobacterial and antifungal activities.[9][10]

-

Amine Solution: In a separate flask, dissolve the desired primary or secondary amine (1.0 eq) in a dry aprotic solvent. Dry pyridine is an excellent choice as it acts as both a solvent and a base to neutralize the HCl byproduct.[9][10] Alternatively, solvents like acetone, dichloromethane (DCM), or tetrahydrofuran (THF) can be used with an added base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[11]

-

Acyl Chloride Solution: Dissolve the crude pyrazine-2-carbonyl chloride prepared in the previous part in a minimal amount of a dry, compatible solvent (e.g., dry acetone or DCM).[9]

-

Reaction: Cool the amine solution to 0 °C in an ice bath. Add the acyl chloride solution dropwise to the stirred amine solution over 10-20 minutes.

-

Stirring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

If pyridine is used as the solvent, it can be removed under reduced pressure. The residue is then partitioned between an organic solvent (like ethyl acetate or DCM) and water.

-

If other solvents are used, the reaction mixture is typically quenched with water or a saturated aqueous solution of sodium bicarbonate.[11]

-

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate (to remove any remaining acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude amide can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

| 6-Position Substituent | Nucleophile (Amine) | Base/Solvent | Yield (%) | Reference |

| -Cl | Various aminothiazoles | Pyridine/Acetone | 55-85% | [9] |

| -Cl | Various anilines | Pyridine/Acetone | 60-90% | [10] |

| -H | Substituted benzylamines | Pyridine/Acetone | Not specified | [12] |

| 5-tert-Butyl-6-Cl | Various anilines | Pyridine/Acetone | 65-92% | [10] |

| 3-Amino | Benzylamine | CDI/DMSO (MW) | Not specified | [13] |

| 5-Methyl | Various piperazines | T3P/Ethyl Acetate | Not specified | [2] |

Note: Yields are highly dependent on the specific substrates and reaction conditions used.

Troubleshooting and Key Considerations

-

Moisture Sensitivity: Acyl chlorides are highly sensitive to moisture and will readily hydrolyze back to the carboxylic acid. All glassware must be oven-dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Low Yields: If low yields are observed, ensure the complete conversion of the acid to the acyl chloride. Also, confirm the purity of the amine nucleophile. For less reactive amines, a coupling agent like HATU or PyBOP might be considered as an alternative to the acyl chloride method.[]

-

Side Reactions: For pyrazines with a halogen at the 6-position (e.g., 6-chloropyrazine-2-carbonyl chloride), there is a possibility of a competing SNAr reaction at the C-6 position, especially with strong nucleophiles or under forcing conditions. Reaction temperatures should be kept moderate to favor substitution at the more reactive acyl chloride site.

Conclusion

The nucleophilic substitution of 6-substituted pyrazine-2-carbonyl chlorides is a powerful and versatile strategy for the synthesis of a wide array of functionalized pyrazine derivatives. The protocols outlined in this guide, particularly for the synthesis of amides, are well-established and can be adapted for a broad range of substrates. By understanding the underlying chemical principles and paying careful attention to experimental details, researchers can effectively leverage this methodology to advance their programs in drug discovery and materials science.

References

-

Doležal, M., et al. (2006). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. Molecules, 11(3), 212-226. [Link]

-

Jampílek, J., et al. (2005). Synthesis and structure of the 5-chloropyrazine-2-carbonyl chloride and final products 1–12. ResearchGate. [Link]

-

Doležal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373. [Link]

-

Hareesh, H.N., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1926. [Link]

-

Fatimah, I., et al. (2020). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. IOP Conference Series: Materials Science and Engineering, 833, 012057. [Link]

-

Reddy, T.S., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ChemistrySelect, 2(25), 7706-7710. [Link]

-

Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3100-3112. [Link]

-

Katritzky, A.R., et al. (1996). Pyrazines. In Comprehensive Organic Functional Group Transformations. Elsevier. [Link]

-

Selvam, M. (2019). Synthesis and reactions of Pyrazine. Slideshare. [Link]

-

Tumkur University (2020). Synthesis and reactions of Pyrazine. YouTube. [Link]

-

Fisher Scientific. Amide Synthesis. Fisher Scientific. [Link]

-

Lejan Team. Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. Lejan Team. [Link]

-

Wang, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14, 3485-3492. [Link]

-

Scribd. Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Scribd. [Link]

-

Brown, D.J., & Mason, S.F. (1992). Synthesis of Pyrazino[2,3-c]isoquinolinecarboxylic Acids and Related Compounds. Australian Journal of Chemistry, 45(12), 2083-2087. [Link]

-

University of Texas at Dallas. Nucleophilic Substitution Reactions. University of Texas at Dallas. [Link]

-

Roberts, A.L., & Gschwend, P.M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(10), 2185-2192. [Link]

-

Klinge, D.E. (1975). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research. [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Sneed, B., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1048. [Link]

-

Kandeel, M.M., et al. (2010). Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. ResearchGate. [Link]

-

Jan, M. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange. [Link]

Sources

- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rjpbcs.com [rjpbcs.com]

- 3. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lejan-team.com [lejan-team.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. gacariyalur.ac.in [gacariyalur.ac.in]

- 9. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation† - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Lab Reporter [fishersci.co.uk]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

solvent selection for 6-Chloropyrazine-2-carbonyl chloride acylation reactions